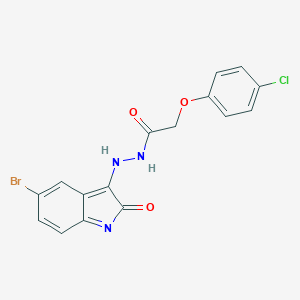
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as TMSB, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory compounds in the body. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high degree of purity. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is also stable and can be stored for long periods of time. However, one limitation is that 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be expensive to produce in large quantities. In addition, 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is the development of new drugs and therapies based on 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Researchers are also interested in studying the potential use of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, further research is needed to determine the optimal dosage and administration of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide for different applications. Finally, researchers are interested in studying the potential side effects of 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide and its long-term safety profile.
Méthodes De Synthèse
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. This reaction produces 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonyl chloride, which is then reacted with ammonia to form 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in the field of medicine and biotechnology. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of bacteria and viruses. 2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been investigated for its potential use in the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-7-12(2)15(13(3)8-11)20(18,19)17-10-14-5-4-6-16-9-14/h4-9,17H,10H2,1-3H3 |
Clé InChI |
XQCVHGMDZODRPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C |
Solubilité |
43.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)

